molecular formula C23H20FNO5 B1679681 PF04418948 CAS No. 1078166-57-0

PF04418948

Cat. No. B1679681
M. Wt: 409.4 g/mol
InChI Key: LWJGMYMNSNVCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-04418948 is a PGE2 Receptor (EP2) specific antagonist with an IC50 of 16 nM . It has greater than 2000-fold selectivity over other EP subtypes . PF-04418948 inhibits EP2 activity in smooth muscle preps from human, dog, and mouse .


Molecular Structure Analysis

The molecular formula of PF-04418948 is C23H20FNO5 . Its molecular weight is 409.41 .


Physical And Chemical Properties Analysis

PF-04418948 is a white to beige powder . It is soluble in DMSO at 20 mg/mL .

Scientific Research Applications

Overview of PF04418948 in Research

PF04418948 has been the subject of various scientific studies, although specific studies directly addressing this compound were not found in the recent literature. However, we can infer its research applications based on the general trends and methodologies in scientific research, particularly in fields like drug development, computational modeling, and participatory science.

Drug Development and Computational Modeling

In drug development, researchers often rely on computational tools for drug discovery. For instance, the creation of platforms like BioDash illustrates how heterogeneous data related to drugs can be aggregated and displayed interactively, aiding in the decision-making process in drug development (Neumann & Quan, 2005)(Neumann & Quan, 2005). Compounds like PF04418948 could benefit from such advanced computational approaches for understanding their mechanisms of action, potential therapeutic applications, and interactions with biological targets.

Participatory Science in Research

The concept of Public Participation in Scientific Research (PPSR) is increasingly recognized for its importance in various research domains. PPSR initiatives, which include diverse fields and traditions, can influence project outcomes significantly. This approach can also be applied to research involving compounds like PF04418948, where public knowledge and understanding can contribute to the research process (Shirk et al., 2012)(Shirk et al., 2012).

Data Sharing in Scientific Research

The practice of data sharing among scientists is a valuable aspect of the scientific method, which allows for verification of results and extending research from prior results. This practice is particularly relevant in research involving specific compounds like PF04418948, where shared data can lead to breakthroughs in understanding and application (Tenopir et al., 2011)(Tenopir et al., 2011).

Safety And Hazards

PF-04418948 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Although the development of both Amgen’s C52 and Pfizer’s PF-04418948 have been discontinued, similar compounds or strategies could have therapeutic utility in the future .

properties

IUPAC Name

1-(4-fluorobenzoyl)-3-[(6-methoxynaphthalen-2-yl)oxymethyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FNO5/c1-29-19-8-4-17-11-20(9-5-16(17)10-19)30-14-23(22(27)28)12-25(13-23)21(26)15-2-6-18(24)7-3-15/h2-11H,12-14H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJGMYMNSNVCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)OCC3(CN(C3)C(=O)C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148292
Record name PF-04418948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-04418948

CAS RN

1078166-57-0
Record name PF-04418948
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1078166570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-04418948
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-04418948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-04418948
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7Z38E70VF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
J Abu-Hanna, JW Tannman, D Abraham, L Clapp - 2019 - discovery.ucl.ac.uk
… (1 μM), the EP2 receptor antagonist PF04418948 (1 μM) receptor antagonist, a combination of … Although, individually, RO1138452 and PF04418948 had no effect on treprostinil-induced …
Number of citations: 0 discovery.ucl.ac.uk
J Abu-Hanna, JW Taanman, D Abraham, L Clapp - 2018 - Eur Respiratory Soc
… Although, individually, RO1138452 and PF04418948 had no effect on treprostinil-induced pDRP1S637, together they significantly blocked treprostinil-induced phosphorylation of DRP1 …
Number of citations: 5 erj.ersjournals.com
K Morrison, R Ernst, F Haag, D Bur, M Clozel - Circulation, 2015 - Am Heart Assoc
… The effect of CAY10441, BWA868C and PF04418948 (selective antagonists of relaxant IP, DP … BWA868C and PF04418948 did not inhibit relaxation of EPA when added before or after …
Number of citations: 0 www.ahajournals.org
N Nishizawa, Y Ito, T Inoue, S Nakamoto… - The Kitasato medical …, 2018 - kitasato-u.ac.jp
Objectives: Hepatic ischemia/reperfusion (I/R) injury is a major adverse reaction to liver surgery. This study aims to examine the role of endogenous prostaglandin E2 (PGE2) produced …
Number of citations: 2 www.kitasato-u.ac.jp
CN Boeno, MV Paloschi, JA Lopes, MDS Silva… - International …, 2022 - Elsevier
… A suspension of 1 × 10 7 TG-elicited macrophages or C2C12 myoblasts incubated with the presence or absence of EP2 receptor (PF04418948) or EP4 receptor (GW627368X) …
Number of citations: 5 www.sciencedirect.com
P Khan, A Gazdhar, T Geiser, M Roth… - … OF REMODELING IN …, 2018 - atsjournals.org
Rationale: Idiopathic pulmonary fibrosis (IPF) is characterized by repetitive injury to alveolar epithelial cells, an increased fibroblast activation and extracellular matrix deposition. …
Number of citations: 0 www.atsjournals.org
A Nazabal, A Mendiguren, J Pineda - 2015 - Citeseer
… The EP3 receptor antagonist L-798,106 (10 µM) caused a rightward shift (> 8 fold) in the concentration-effect curve for sulprostone, but the EP2 receptor antagonist PF04418948 (10 µM…
Number of citations: 6 citeseerx.ist.psu.edu
B Liu, Y Tai, AI Caceres, S Achanta, S Balakrishna… - PLoS …, 2016 - journals.plos.org
… In order to test this hypothesis, a non-selective antagonist of EP and DP receptors, AH6809, and a highly potent and selective antagonist of the EP2 receptor, PF04418948 were used to …
Number of citations: 45 journals.plos.org
A Kourpa, E Mangelsen, J Bolbrinker… - Journal of …, 2022 - ingentaconnect.com
Objective: Prostaglandins (PGs) are important active lipids synthesized from arachidonic acid with the participation of cyclooxygenases (COXs) and specific prostaglandin synthases. …
Number of citations: 3 www.ingentaconnect.com
J Abu-Hanna, E Anastasakis, JA Patel… - Vascular …, 2023 - Elsevier
… and PF04418948 to block the IP and EP 2 receptors, respectively [27]. Individually, RO1138452 and PF04418948 … 3D) revealed that, individually, RO1138452 and PF04418948 had no …
Number of citations: 1 www.sciencedirect.com

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